1-(4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-(pyridin-2-yl)ethyl)piperidine-3-carboxamide
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Description
The compound contains several functional groups including a thieno[3,2-d]pyrimidin-2-one, a p-tolyl group, and a piperidine ring. The thieno[3,2-d]pyrimidin-2-one is a heterocyclic compound that contains sulfur and nitrogen . The p-tolyl group is a functional group related to toluene, which is nonpolar and hydrophobic . The piperidine ring is a common structure in many pharmaceuticals and is known for its basicity.
Scientific Research Applications
Synthesis and Antimicrobial Activity
- Antibacterial Activity : Compounds structurally similar to the one mentioned have been synthesized and evaluated for their antibacterial activity, including antistaphylococcal properties. For instance, 3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-ones demonstrated antistaphylococcal activity, suggesting potential use in addressing antibiotic-resistant bacterial infections (Kostenko et al., 2008).
Synthesis and Anti-inflammatory and Analgesic Activity
- Anti-inflammatory and Analgesic Agents : Novel compounds derived from a similar structural framework have been synthesized and identified for their anti-inflammatory and analgesic activities. These activities suggest the compounds' potential for the development of new therapeutic agents targeting inflammation and pain (Abu‐Hashem et al., 2020).
Synthetic Methods
- Efficient Synthesis : Research has focused on developing efficient synthetic methods for compounds within this structural class, indicating their significance in chemical and pharmaceutical research for creating diverse molecular frameworks (Vijayakumar et al., 2014).
properties
IUPAC Name |
1-[7-(4-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]-N-(2-pyridin-2-ylethyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O2S/c1-17-7-9-18(10-8-17)21-16-34-23-22(21)29-26(30-25(23)33)31-14-4-5-19(15-31)24(32)28-13-11-20-6-2-3-12-27-20/h2-3,6-10,12,16,19H,4-5,11,13-15H2,1H3,(H,28,32)(H,29,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBCSVQJYJSBQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCCC(C4)C(=O)NCCC5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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